molecular formula C20H26ClNO2 B2888214 (2S,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid ethyl ester hydrochloride CAS No. 149690-13-1

(2S,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid ethyl ester hydrochloride

Cat. No. B2888214
CAS RN: 149690-13-1
M. Wt: 347.88
InChI Key: MYJTZLYRAWUSLB-GIDGLZBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of proline, an amino acid. It has a complex structure with a biphenyl group and an ethyl ester group .


Synthesis Analysis

A concise synthesis of (2R,4R)-4-hydroxyproline (1) and (2S,4S)-4-hydroxyproline (2) has been developed in enantiomerically pure form from commercially available starting materials with excellent diastereoselectivity .


Molecular Structure Analysis

The molecular formula of this compound is C11H20N2O4 .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 347.0±42.0 °C and its predicted density is 1.13±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Resolution of Amino Acids

Research on amino acids, such as the study by Shimohigashi, Lee, and Izumiya (1976), delves into the synthesis and resolution of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. This study provides valuable insights into the synthesis process, including steps like hydrolysis and decarboxylation, that could be applicable to the synthesis of related compounds (Shimohigashi et al., 1976).

Stereoselective Synthesis

Laue, Kröger, Wegelius, and Haufe (2000) explore the stereoselective synthesis of γ‐Fluorinated α‐Amino Acids, demonstrating techniques for diastereoselective alkylation. This research highlights methods for achieving high enantiomeric excesses and could offer strategies for synthesizing complex structures like the compound (Laue et al., 2000).

Intramolecular Cyclization for Synthesis

Pinto et al. (2011) discuss the synthesis of tetrahydronaphthalene lignan esters through intramolecular cyclization, which might be relevant for constructing bicyclic systems in compounds like "(2S,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid ethyl ester hydrochloride." Their work also evaluates the potential anticancer activity of the synthesized compounds, indicating the broader therapeutic potential of such molecules (Pinto et al., 2011).

X-Ray Structure Determination

The determination of stereochemistry through X-ray crystallographic analysis, as done by Nakamura et al. (1976), is crucial for understanding the 3D structure of complex molecules. This technique is essential for confirming the configuration of stereo-centers in molecules, such as in the study of bestatin components (Nakamura et al., 1976).

properties

IUPAC Name

ethyl (2S,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.ClH/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17;/h4-12,15,19H,3,13-14,21H2,1-2H3;1H/t15-,19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJTZLYRAWUSLB-GIDGLZBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid ethyl ester hydrochloride

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